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Compound of Interest

Compound Name: Anticancer agent 149

Cat. No.: B12372896 Get Quote

Disclaimer: Publicly available, specific preclinical pharmacokinetic data for a compound

designated solely as "Anticancer Agent 149" is not available. The following is a representative

technical guide for a hypothetical anticancer agent, herein named Gemini-149, to illustrate the

expected data, methodologies, and visualizations in a preclinical pharmacokinetic assessment

for researchers, scientists, and drug development professionals.

Introduction
Gemini-149 is a novel, orally bioavailable small molecule inhibitor of the Epidermal Growth

Factor Receptor (EGFR), a key signaling node in multiple epithelial cancers. Overexpression

and activating mutations of EGFR are known drivers of tumorigenesis, making it a validated

target for cancer therapy. This document provides a comprehensive overview of the preclinical

absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK)

properties of Gemini-149, established through a series of in vitro and in vivo studies. The

favorable pharmacokinetic profile of Gemini-149 supports its further development as a clinical

candidate.

Quantitative Pharmacokinetic Data
The preclinical pharmacokinetic parameters of Gemini-149 have been characterized to

understand its disposition. The following tables summarize the key in vitro ADME and in vivo

pharmacokinetic data in mice.

Table 1: In Vitro ADME Profile of Gemini-149
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Parameter Assay System Result Interpretation

Solubility
Phosphate Buffer (pH

7.4)
158 µM High Solubility

Permeability Caco-2 18.2 x 10⁻⁶ cm/s High Permeability

Plasma Protein

Binding
Mouse Plasma 92.5% High Binding

Human Plasma 94.1% High Binding

Metabolic Stability

Mouse Liver

Microsomes (1

mg/mL)

T½ = 25 min Moderate Clearance

Human Liver

Microsomes (1

mg/mL)

T½ = 48 min
Low to Moderate

Clearance

CYP450 Inhibition (IC₅₀)
> 20 µM for 1A2, 2C9,

2C19, 2D6, 3A4

Low potential for drug-

drug interactions

Table 2: In Vivo Pharmacokinetic Parameters of Gemini-149 in Male BALB/c Mice

Parameter Intravenous (1 mg/kg) Oral (10 mg/kg)

Cₘₐₓ (ng/mL) 1,250 850

Tₘₐₓ (h) 0.08 0.5

AUC₀₋ᵢₙf (ng*h/mL) 2,850 12,800

T½ (h) 2.1 2.5

CL (L/h/kg) 0.35 -

Vd (L/kg) 1.1 -

Oral Bioavailability (F%) - 45%

Experimental Protocols
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In Vitro ADME Assays
Metabolic Stability: Gemini-149 (1 µM) was incubated with mouse or human liver

microsomes (1 mg/mL protein) and NADPH (1 mM) in phosphate buffer (100 mM, pH 7.4) at

37°C. Aliquots were taken at 0, 5, 15, 30, and 60 minutes and quenched with acetonitrile

containing an internal standard. The disappearance of Gemini-149 was monitored by LC-

MS/MS to determine the in vitro half-life (T½).

Plasma Protein Binding: The binding of Gemini-149 to mouse and human plasma proteins

was determined by equilibrium dialysis. Gemini-149 (2 µM) was added to plasma and

dialyzed against phosphate-buffered saline (pH 7.4) for 4 hours at 37°C using a semi-

permeable membrane. The concentrations of Gemini-149 in the plasma and buffer

compartments were measured by LC-MS/MS to calculate the percentage of protein binding.

In Vivo Pharmacokinetic Study
Animal Model: Male BALB/c mice (8 weeks old, 20-25 g) were used for the study. Animals

were housed under standard laboratory conditions with free access to food and water. All

animal procedures were conducted in accordance with institutional guidelines.

Dosing and Sampling: For intravenous (IV) administration, Gemini-149 was formulated in

20% Solutol HS 15 in saline and administered as a bolus dose of 1 mg/kg via the tail vein.

For oral (PO) administration, Gemini-149 was formulated in 0.5% methylcellulose in water

and administered by oral gavage at a dose of 10 mg/kg. Blood samples (~50 µL) were

collected from the saphenous vein into EDTA-coated tubes at pre-dose and at 0.08, 0.25,

0.5, 1, 2, 4, 8, and 24 hours post-dose. Plasma was separated by centrifugation and stored

at -80°C until analysis.

Bioanalysis: Plasma concentrations of Gemini-149 were determined using a validated LC-

MS/MS method. Plasma samples were protein precipitated with acetonitrile containing an

internal standard. The supernatant was injected onto a C18 HPLC column and analyzed by

mass spectrometry.

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-

compartmental analysis of the plasma concentration-time data.
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Visualizations
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Caption: EGFR signaling pathway inhibited by Gemini-149.

Experimental Workflow for In Vivo Pharmacokinetics
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Caption: Workflow for the in vivo pharmacokinetic study.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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